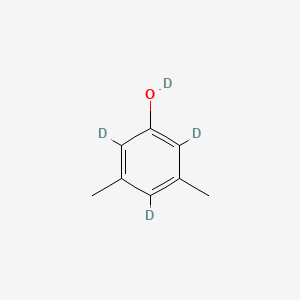
3,5-Dimethylphenol-2,4,6-d3,od
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenol-2,4,6-d3 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms at specific positionsIt is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dimethylphenol-2,4,6-d3 involves the deuteration of 3,5-Dimethylphenol. One common method is the catalytic demethylation of isophorone in the presence of a metal or metal alloy as a catalyst. The process involves guiding an isophorone-containing stream through reaction zones containing the catalyst, which results in the formation of 3,5-Dimethylphenol .
Industrial Production Methods
In an industrial setting, 3,5-Dimethylphenol can be produced by adding isophorone, a homogeneous catalyst like dimethyl carbonate, and an anti-coking agent such as dimethyl sulfide into a reactor. The mixture is stirred and then subjected to catalytic cracking at high temperatures (550-560°C). The resulting product is then condensed and purified through reduced pressure rectification .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenol-2,4,6-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethylphenol-2,4,6-d3 is used in various scientific research applications, including:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It aids in the development of pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenol-2,4,6-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This can influence reaction rates and mechanisms, providing valuable information in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol-3,5,6-d3: Another deuterated phenol with similar isotopic properties.
2,4-Dimethylphenol: The non-deuterated version, commonly used in various chemical applications.
2,4-Dinitrotoluene-3,5,6-d3: A deuterated nitro compound used in explosive and chemical research.
Uniqueness
3,5-Dimethylphenol-2,4,6-d3 is unique due to its specific deuteration pattern, which provides distinct advantages in isotopic labeling studies. Its stability and reactivity make it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
1219803-59-4 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
126.19 g/mol |
IUPAC Name |
1,3,5-trideuterio-2-deuteriooxy-4,6-dimethylbenzene |
InChI |
InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i3D,4D,5D/hD |
InChI Key |
TUAMRELNJMMDMT-NKWHLQRWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])O[2H])[2H])C |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















